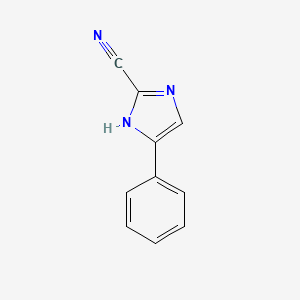
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 1-aminopropyl group at the 2-position, a fluorine atom at the 5-position, and a phenyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Substitution with the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a halogenated quinazolinone and phenylboronic acid in the presence of a palladium catalyst.
Attachment of the 1-Aminopropyl Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position with 1-aminopropane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the 1-aminopropyl group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states
Reduction: Reduced forms of the quinazolinone core
Substitution: Various substituted quinazolinone derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-(1-Aminopropyl)-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom at the 5-position.
2-(1-Aminopropyl)-5-chloro-3-phenylquinazolin-4(3H)-one: Contains a chlorine atom instead of fluorine at the 5-position.
2-(1-Aminopropyl)-5-fluoroquinazolin-4(3H)-one: Lacks the phenyl group at the 3-position.
Uniqueness
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the fluorine atom at the 5-position and the phenyl group at the 3-position, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile.
特性
分子式 |
C17H16FN3O |
|---|---|
分子量 |
297.33 g/mol |
IUPAC名 |
2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3 |
InChIキー |
BNMGOWXQUZHWIO-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3'-Bipyridine]-6'-carboxylic acid dihydrochloride](/img/structure/B8772571.png)




![10-ethyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B8772606.png)




![2-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8772655.png)
![Methanone, (6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B8772659.png)
![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol](/img/structure/B8772662.png)
